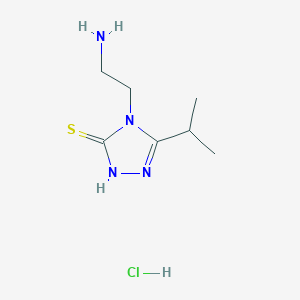

4-(2-aminoethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride

Description

4-(2-Aminoethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride is a triazole-based compound characterized by a 1,2,4-triazole core substituted with a 2-aminoethyl group at the 4-position and an isopropyl group at the 5-position. The thiol (-SH) group at the 3-position is protonated as a hydrochloride salt, enhancing its solubility in polar solvents. The compound is cataloged as a building block (CAS: 1258652-25-3), suggesting its utility in medicinal chemistry or materials science .

Properties

IUPAC Name |

4-(2-aminoethyl)-3-propan-2-yl-1H-1,2,4-triazole-5-thione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4S.ClH/c1-5(2)6-9-10-7(12)11(6)4-3-8;/h5H,3-4,8H2,1-2H3,(H,10,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZPUFIWOOCFBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=S)N1CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2-aminoethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride is a compound belonging to the class of 1,2,4-triazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting its pharmacological potential and relevant research findings.

- IUPAC Name : 5-(2-aminoethyl)-4-isopropyl-4H-1,2,4-triazol-3-yl hydrosulfide hydrochloride

- Molecular Formula : C₇H₁₅ClN₄S

- Molecular Weight : 222.74 g/mol

- CAS Number : 1354953-74-4

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole exhibit significant antimicrobial activity. A study focused on S-substituted derivatives of 1,2,4-triazole-3-thiols demonstrated that at a concentration of 125 µg/mL, synthesized compounds showed activity against various strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa with Minimum Inhibitory Concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .

Antifungal Activity

The same derivatives also displayed antifungal properties against Candida albicans. The structure–activity relationship (SAR) studies indicated that variations in substituents on the sulfur atom did not significantly alter the antimicrobial and antifungal efficacy .

Anticancer Activity

In vitro studies have shown that triazole derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds derived from 1,2,4-triazole were tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. Notably, certain derivatives exhibited enhanced cytotoxicity towards melanoma cells .

Table 1: Summary of Biological Activities

| Activity Type | Tested Strains/Cell Lines | MIC (µg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus, P. aeruginosa | 31.25 - 62.5 | Effective at low concentrations |

| Antifungal | Candida albicans | Not specified | Significant antifungal activity |

| Anticancer | IGR39 (Melanoma), MDA-MB-231 (Breast), Panc-1 (Pancreatic) | Varies by compound | Selective cytotoxicity observed |

Case Studies

A significant study evaluated the cytotoxicity of various triazole derivatives using the MTT assay. Among the tested compounds, those featuring hydrazone linkages showed promising results with selectivity towards cancerous cells while inhibiting migration—suggesting potential as antimetastatic agents .

Another investigation into the synthesis and biological evaluation of these compounds highlighted their potential as novel antimicrobial agents due to their structural diversity and reactivity .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals, particularly as an anti-inflammatory and antimicrobial agent. Its unique structure allows it to interact with biological targets effectively.

Case Studies :

- A study demonstrated that derivatives of triazole compounds exhibit significant antibacterial activity against various strains of bacteria, suggesting that 4-(2-aminoethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride could be a lead compound for developing new antibiotics .

Agricultural Chemistry

In agriculture, this compound has potential as a fungicide due to its ability to inhibit fungal growth. Research indicates that triazole derivatives can disrupt the biosynthesis of ergosterol, a critical component of fungal cell membranes.

Case Studies :

- Research has shown that triazole compounds can effectively control plant pathogens such as Fusarium and Botrytis, which are responsible for significant crop losses. The application of this compound in controlled studies resulted in improved plant health and yield .

Biochemical Applications

The compound is also investigated for its role as a biochemical probe in cellular studies. Its thiol group enables it to participate in redox reactions, making it useful in studying oxidative stress and related cellular processes.

Case Studies :

- A recent investigation highlighted the use of triazole-thiol compounds in studying cellular redox states and their implications in diseases such as cancer and neurodegenerative disorders. The findings suggest that these compounds could help elucidate the mechanisms of oxidative damage in cells .

Summary of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological, physicochemical, and structural properties of 4-(2-aminoethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride can be contextualized by comparing it to the following analogs:

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Physicochemical Properties

- Hydrophilicity vs. Lipophilicity: The 2-aminoethyl group in the target compound contributes to higher water solubility (as a hydrochloride salt) compared to aromatic substituents like 2-fluorophenyl or 4-chlorophenyl, which increase lipophilicity . Piperidine or cyclopentenylamino groups introduce moderate polarity, balancing solubility and membrane permeability .

Structural and Crystallographic Insights

- Isostructural Analogues: Compounds 4 and 5 () share identical crystal packing (triclinic, P¯1 symmetry) but differ in halogen substituents (Cl vs. F), demonstrating how minor substituent changes preserve structural integrity while altering electronic properties.

- Schiff Base Derivatives : Triazole-thiols condensed with aromatic aldehydes (e.g., ) form planar structures with extended conjugation, enhancing photostability in materials science applications.

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(2-aminoethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride typically involves:

- Formation of the 1,2,4-triazole ring with a thiol group at position 3.

- Introduction of the 2-aminoethyl substituent at position 4.

- Incorporation of an isopropyl group (propan-2-yl) at position 5.

- Conversion to the hydrochloride salt for stability and solubility.

Key Synthetic Steps

Formation of 1,2,4-Triazole-3-thiol Core

One common approach is the cyclization of thiosemicarbazide derivatives under alkaline or reflux conditions to form the 1,2,4-triazole-3-thiol core. For example, ring closure of arylthiosemicarbazides in alkaline medium yields 1,2,4-triazole-3-thiols with good yields (62-79%).

-

- React thiosemicarbazides with appropriate hydrazides or isothiocyanates.

- Use potassium hydroxide (KOH) in ethanol as the base.

- Reflux or stir at room temperature for several hours.

-

Step Reagents/Conditions Yield (%) Thiosemicarbazide formation Reaction of hydrazide with aryl isothiocyanate in benzene, reflux 6 h 88-95 Cyclization Alkaline medium (KOH/EtOH), reflux or room temp, 16 h 62-79

Incorporation of the Isopropyl Group at Position 5

The isopropyl (propan-2-yl) substituent can be introduced by using appropriate starting materials bearing the isopropyl group or by substitution reactions on the triazole ring.

Representative Synthetic Route

A consolidated synthetic scheme based on literature can be summarized as follows:

Detailed Research Findings and Notes

Microwave irradiation has been used to accelerate synthesis of 1,2,4-triazole derivatives, significantly reducing reaction times from hours to minutes while maintaining high yields.

The use of phosphorous oxychloride (POCl3) is common for cyclization and substitution reactions involving triazole thiol intermediates and acid chlorides, enabling the formation of fused heterocyclic systems or substituted triazoles with high efficiency.

The formation of the hydrochloride salt enhances the compound's stability and solubility, facilitating its handling and potential pharmaceutical applications.

Spectroscopic analyses (IR, ^1H NMR, ^13C NMR) confirm the structural integrity of intermediates and final products, with characteristic signals for thiol (-SH), amino (-NH2), and alkyl substituents. For example, disappearance of -SH proton signals upon alkylation confirms successful substitution.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Key Observations | Yield Range (%) |

|---|---|---|---|

| Formation of potassium dithiocarbazate salt | Carbon disulfide, KOH, EtOH, r.t., 12-18 h | Nearly quantitative yields | ~100 |

| Thiosemicarbazide synthesis | Hydrazide + aryl isothiocyanate, reflux 6 h | High purity, recrystallization possible | 88-95 |

| Cyclization to triazole-3-thiol | KOH/EtOH, reflux or room temp, 16 h | Efficient ring closure | 62-79 |

| S-Alkylation with aminoalkyl halide | Aminoalkyl halide, base (trimethylamine), r.t. | Formation of aminoethyl substitution | 80-90 |

| Hydrochloride salt formation | Treatment with HCl | Improved solubility and stability | Not specified |

Q & A

Basic: What are the optimal synthetic routes for 4-(2-aminoethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride, and how can purity be ensured?

The synthesis of triazole-thiol derivatives typically involves cyclization of thiocarbazides or thiosemicarbazides under reflux conditions. For example, similar compounds (e.g., 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione) are synthesized by refluxing precursors in ethanol with aqueous KOH, followed by recrystallization from ethanol for purification . Key steps include:

- Solvent selection : Ethanol/water mixtures improve solubility and reaction homogeneity.

- Purification : Column chromatography (silica gel, hexane:ethyl acetate gradients) isolates pure products, with yields ranging from 71% to 86% depending on substituents .

- Characterization : Elemental analysis, ¹H/¹³C-NMR, and LC-MS are critical for verifying structure and purity .

Basic: What spectroscopic and analytical methods are essential for characterizing this compound?

Rigorous characterization requires:

- ¹H/¹³C-NMR : To confirm substituent positions and proton environments (e.g., thiol protons resonate at δ 13.5–14.5 ppm) .

- LC-MS/HR-MS : Validates molecular weight and detects impurities (e.g., [M+H]+ peaks with <2 ppm error) .

- Elemental analysis : Ensures stoichiometric integrity (C, H, N, S within ±0.4% of theoretical values) .

Advanced: How can structure-activity relationships (SAR) be systematically analyzed for bioactivity optimization?

SAR studies on triazole-thiol derivatives reveal that substituent electronegativity and steric effects dominate activity. For example:

- Antiradical activity : Introducing a 2-hydroxybenzylidene radical increases activity by 30% compared to unmodified analogs, likely due to enhanced resonance stabilization .

- Antiviral activity : Cyclopentenyl and halogenated aryl groups (e.g., 4-iodophenyl) improve MERS-CoV helicase inhibition (IC₅₀ = 0.47–0.51 µM) by enhancing hydrophobic interactions in the ATP-binding pocket .

Methodology :- Synthesize analogs with controlled substituent variations.

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities .

- Validate via bioassays (e.g., ATPase inhibition assays) .

Advanced: How should researchers resolve contradictions between in silico predictions and experimental bioactivity data?

Discrepancies often arise from oversimplified docking models. For instance, in silico ADME predictions may overestimate bioavailability due to neglecting metabolic degradation. Strategies include:

- Multi-method validation : Combine docking with molecular dynamics (MD) simulations to assess binding stability over time .

- In vivo cross-checking : For acute toxicity, compare in silico ProTox-II predictions with in vivo rodent studies (e.g., LD₅₀ measurements) .

- Data normalization : Use standardized assay conditions (e.g., fixed ATP concentrations in helicase assays) to reduce variability .

Advanced: What mechanistic insights can molecular docking provide for antiviral activity?

Docking studies on triazole-thiol derivatives targeting MERS-CoV helicase (PDB: 5WWP) highlight:

- Critical interactions : Hydrogen bonds between the triazole ring and Arg443/Arg567 residues stabilize inhibitor binding .

- Halogen effects : Iodo substituents enhance van der Waals interactions in hydrophobic pockets, improving IC₅₀ values 10-fold over fluoro analogs .

Protocol :- Prepare protein structures (e.g., remove water molecules, add polar hydrogens).

- Generate ligand conformers (e.g., 30 poses per compound) and rank by binding energy .

Advanced: How can acute toxicity be evaluated methodically for preclinical development?

A tiered approach is recommended:

In silico screening : Use tools like ProTox-II to predict organ-specific toxicity and LD₅₀ ranges .

In vitro assays : Assess cytotoxicity in HepG2 cells (IC₅₀) and genotoxicity (Ames test).

In vivo testing : Conduct OECD Guideline 423 acute oral toxicity studies in rodents, monitoring mortality, hematological, and histopathological changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.